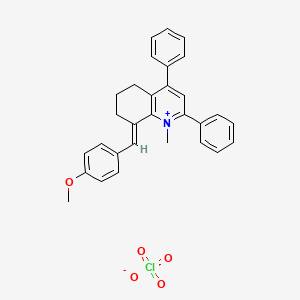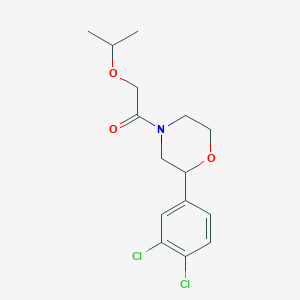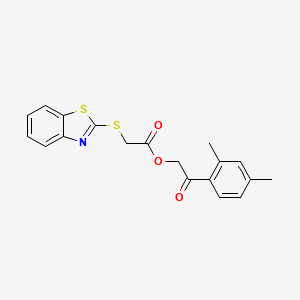![molecular formula C11H18N2O2 B5358181 ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate, also known as PB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. PB is a carbamate derivative and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate is not fully understood. However, it is believed that this compound acts on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neurotransmission. This compound has also been shown to decrease glutamate levels in the brain, which is responsible for excitatory neurotransmission. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied in animal models. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the GABAergic system. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized, making it difficult to maintain a consistent concentration in the body. This compound also has a narrow therapeutic window, meaning that small changes in concentration can have significant effects on its activity.
Zukünftige Richtungen
There are several future directions for the study of ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate. One direction is to investigate the potential use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the GABAergic system.
Synthesemethoden
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate can be synthesized through a multistep process starting from commercially available materials. The first step involves the synthesis of 1-iodo-3-butene, which is then converted to 3-butyn-1-ol. The final step involves the reaction of 3-butyn-1-ol with pyrrolidine and ethyl chloroformate to yield this compound. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate has been extensively used in scientific research for its potential therapeutic properties. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
ethyl N-(2-pyrrolidin-1-ylbut-3-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(13-7-5-6-8-13)9-12-11(14)15-4-2/h1,10H,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTRZHLYZNYZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C#C)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5358106.png)
![2-amino-4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5358110.png)
![N-[2-(phenylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5358114.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propoxypropanamide](/img/structure/B5358122.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)


![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)

![methyl 4-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5358154.png)

![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)